(4-Hydroxy-6-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone
Description
Propriétés
Formule moléculaire |
C16H19N3O5S |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
6-methoxy-3-(4-methylsulfonylpiperazine-1-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H19N3O5S/c1-24-11-3-4-14-12(9-11)15(20)13(10-17-14)16(21)18-5-7-19(8-6-18)25(2,22)23/h3-4,9-10H,5-8H2,1-2H3,(H,17,20) |
Clé InChI |
MVWKTDZWFVPWAQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCN(CC3)S(=O)(=O)C |
Origine du produit |
United States |
Méthodes De Préparation
Formation of the Quinoline Core
The quinoline backbone is synthesized using the Gould-Jacobs reaction , which involves condensation of aniline derivatives with diethyl ethoxymethylidenemalonate, followed by cyclization and hydrolysis (Figure 1). For the target compound, 4-hydroxy-6-methoxyquinoline-3-carboxylic acid is prepared as follows:
-
Starting Material : 3-methoxy-4-hydroxyaniline reacts with diethyl ethoxymethylidenemalonate in ethanol under reflux to form an intermediate ester.
-
Cyclization : Heating the ester at 220°C in diphenyl ether induces cyclization, yielding 4-hydroxy-6-methoxyquinoline-3-carboxylate.
-
Hydrolysis : The ester is hydrolyzed using aqueous NaOH to generate the carboxylic acid.
Key Reaction Conditions :
Synthesis of 4-(Methylsulfonyl)piperazine
-
Piperazine Protection : Piperazine is mono-protected with Boc anhydride to avoid disubstitution.
-
Sulfonylation : Reaction with methylsulfonyl chloride in dichloromethane (DCM) at 0°C selectively sulfonylates the free amine.
-
Deprotection : Boc removal using trifluoroacetic acid (TFA) yields 1-(methylsulfonyl)piperazine.
Optimization Notes :
Coupling of Quinoline and Piperazine Components
The quinoline carboxylic acid is activated and coupled to the piperazine sulfonamide via amide bond formation:
-
Activation : 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride.
-
Amidation : The acid chloride reacts with 1-(methylsulfonyl)piperazine in the presence of triethylamine (TEA) or Hunig’s base.
Alternative Method :
-
Coupling Agents : HATU or EDCl/HOBt in DMF achieves direct amidation without acid chloride isolation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Lewis Acids : AlCl₃ (4 equivalents) in DMSO improves Friedel-Crafts cyclization rates.
-
Coupling Agents : HATU outperforms EDCl in amidation yield (75% vs. 60%).
Analytical Characterization
-
NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.91 (s, quinoline H), 3.94 (s, OCH₃), 3.45–3.32 (m, piperazine CH₂).
-
HPLC : Purity >98% achieved using C18 reverse-phase columns.
Comparative Analysis of Synthetic Routes
Challenges and Limitations
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
[(4-Hydroxy-6-méthoxyquinoléin-3-yl)[4-(méthylsulfonyl)pipérazin-1-yl]méthanone a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique de base pour synthétiser des molécules plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et antivirales potentielles.
Médecine : Étudié pour son utilisation potentielle dans le traitement de diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de [(4-Hydroxy-6-méthoxyquinoléin-3-yl)[4-(méthylsulfonyl)pipérazin-1-yl]méthanone implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, inhibant leur activité et entraînant divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et sont souvent étudiées à l'aide de méthodes computationnelles et expérimentales.
Applications De Recherche Scientifique
(4-Hydroxy-6-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Hydroxy-6-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using computational and experimental methods.
Comparaison Avec Des Composés Similaires
Key Observations :
- Synthesis: Most analogs are synthesized via coupling reactions between quinoline-3-carboxylic acids and substituted piperazines using activating agents like HATU in DMF or CH₂Cl₂ . The methylsulfonyl group is typically introduced via sulfonylation of the piperazine nitrogen.
- Substituent Effects: Quinoline Modifications: Fluoro (e.g., 6-F) and trifluoromethoxy groups enhance lipophilicity and metabolic stability, while hydroxy/methoxy groups (as in the target compound) may improve solubility . Piperazine Modifications: Methylsulfonyl groups are critical for enzyme binding (e.g., ALDH1A1 inhibition), as seen in bioactive analogs .
Physicochemical and Spectral Properties
- Melting Points : Analogs with bulky substituents (e.g., 4-cyclohexenyl) exhibit higher melting points (>180°C), while oily derivatives (e.g., reduced nitro compounds) lack defined melting points .
- Spectroscopy: $ ^1H $ NMR: Quinoline protons resonate at δ 8.6–8.7 (C3-H), while methylsulfonyl groups appear as singlets near δ 2.9 . LC-MS/HRMS: Molecular ion peaks (e.g., m/z 446 for dimethylcyclohexenyl derivative) confirm molecular weights .
Activité Biologique
The compound (4-Hydroxy-6-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is a synthetic organic molecule that combines a quinoline structure with a piperazine moiety, modified by a methylsulfonyl group. This unique structural configuration suggests potential applications in medicinal chemistry, particularly in targeting various biological pathways. The biological activity of this compound has not been extensively studied, but its structural analogs have shown promising results in various bioassays.
Structural Characteristics
The compound's structure can be broken down into two main components:
- Quinoline Moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Piperazine Substituent : Often associated with central nervous system activity and used in various pharmacological applications.
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties. For instance, derivatives of quinoline have been reported to exhibit significant activity against a range of pathogens, including bacteria and fungi. The presence of the hydroxyl and methoxy groups in the quinoline ring may enhance solubility and biological interaction profiles, potentially increasing the antimicrobial efficacy of this compound.
Anticancer Potential
Quinoline derivatives have also been explored for their anticancer properties. The integration of the piperazine moiety may contribute to the modulation of cellular pathways involved in cancer progression. Preliminary studies suggest that compounds with similar frameworks can induce apoptosis in cancer cells, although specific data on this compound's anticancer activity remains to be established through empirical testing.
Inhibition Studies
Research on structurally related compounds indicates that they can inhibit key enzymes involved in various metabolic pathways. For example, studies on piperazine derivatives have shown them to act as inhibitors of tyrosinase, an enzyme crucial for melanin biosynthesis. Inhibitory effects were quantified with IC50 values indicating potency against the enzyme:
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| Compound A | 3.8 | Tyrosinase Inhibitor |
| Compound B | 1.5 | Anti-melanogenic |
| Compound C | 17.8 | Reference (Kojic Acid) |
These findings suggest that similar testing could be beneficial for assessing the biological activity of (4-Hydroxy-6-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone .
The mechanism by which quinoline derivatives exert their biological effects often involves interactions with biological macromolecules such as proteins and nucleic acids. Techniques like molecular docking and enzyme kinetics can elucidate these interactions:
- Molecular Docking : Predicts how the compound binds to target proteins.
- Enzyme Kinetics : Assesses the inhibitory effects on specific enzymes.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (4-Hydroxy-6-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone, and how are reaction conditions optimized?
- Methodology :
-
Quinoline Core Formation : Start with the cyclization of substituted anilines or via Gould-Jacobs reactions to construct the 4-hydroxy-6-methoxyquinoline moiety. Temperature control (e.g., reflux in ethanol) is critical to avoid side reactions .
-
Piperazine Functionalization : Introduce the methylsulfonyl group to piperazine via sulfonylation using methanesulfonyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine to neutralize HCl byproducts .
-
Coupling Reaction : Link the quinoline and piperazine moieties via a nucleophilic acyl substitution or Buchwald-Hartwig coupling. Use catalysts like Pd(OAc)₂ and ligands such as Xantphos in DMF at 80–100°C .
-
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Quinoline Synthesis | Ethanol, reflux, 12h | 65–70 | 90% |
| Sulfonylation | MsCl, DCM, Et₃N, 0°C→RT | 85 | 92% |
| Coupling | Pd(OAc)₂, Xantphos, DMF, 90°C | 55–60 | 95% |
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ 3.8 ppm, hydroxyquinoline protons at δ 8.1–8.3 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the piperazine and quinoline regions .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 432.1234) and detects fragmentation patterns .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at 1680 cm⁻¹, S=O at 1150 cm⁻¹) .
Q. What biological activities have been reported for this compound, and how are they assessed experimentally?
- Methodology :
- Enzyme Inhibition Assays : Test against kinases (e.g., PI3K, EGFR) using fluorescence polarization or ATP-Glo™ assays. IC₅₀ values are calculated from dose-response curves .
- Antimicrobial Screening : Use microbroth dilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values ranging 5–20 µM .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., varying IC₅₀ values)?
- Methodology :
- Assay Standardization : Use reference inhibitors (e.g., staurosporine for kinases) and control buffer conditions (pH, ionic strength) to minimize variability .
- Stability Testing : Perform HPLC stability studies under physiological conditions (pH 7.4, 37°C) to assess degradation products that may affect activity .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers caused by differences in cell lines or enzyme sources .
Q. What computational strategies optimize the compound’s binding affinity to target proteins?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases. Prioritize residues forming hydrogen bonds (e.g., quinoline-OH with Asp831 in EGFR) .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and identify conformational shifts in the piperazine-sulfonyl moiety .
- QSAR Modeling : Train models with datasets of analogous compounds to predict substituent effects on activity (e.g., methoxy vs. ethoxy groups) .
Q. How can regioselective modifications of the quinoline or piperazine moieties enhance selectivity?
- Methodology :
-
Directed C–H Functionalization : Use Pd-catalyzed C–H activation (e.g., with directing groups like pyridine) to introduce substituents at specific positions on the quinoline ring .
-
Piperazine Derivatization : Explore Mitsunobu reactions to install alkyl/aryl groups on the piperazine nitrogen while retaining the methylsulfonyl group .
-
Click Chemistry : Attach triazole-linked probes via CuAAC reactions for target identification in pull-down assays .
- Data Table :
| Modification Site | Method | Selectivity Factor (vs. Wild-Type) |
|---|---|---|
| Quinoline C-8 | Pd(OAc)₂, pivalic acid, 120°C | 12× (EGFR) |
| Piperazine N-4 | Mitsunobu (DIAD, Ph₃P) | 8× (PI3Kα) |
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